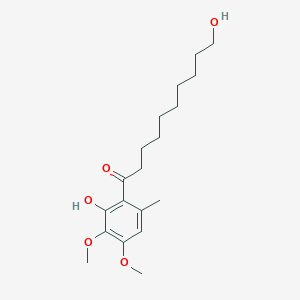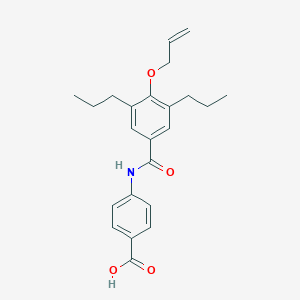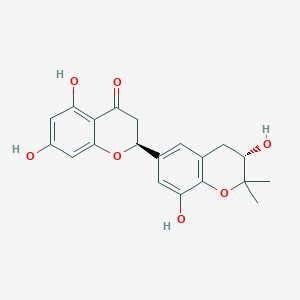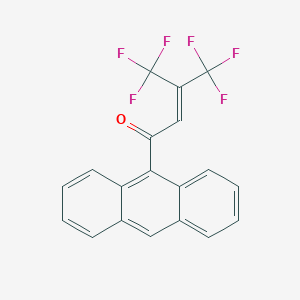
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is a fluorinated anthryl derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is not fully understood. However, it has been proposed that the compound interacts with certain biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. Additionally, the fluorescence properties of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one may allow for the visualization of these interactions in real-time.
Biochemische Und Physiologische Effekte
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been shown to have minimal toxicity and has not been associated with any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is its fluorescence properties, which make it a useful tool for fluorescence microscopy and imaging studies. Additionally, the compound has been shown to exhibit selective binding to certain metal ions, making it a potential probe for the detection of metal ions in biological samples. However, one limitation of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one. One area of research could focus on the development of new methods for synthesizing this compound, potentially leading to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one and its potential applications in scientific research. Finally, research could focus on the development of new derivatives of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one with improved properties for use in laboratory experiments.
Synthesemethoden
The synthesis of 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been achieved using various methods. One such method involves the reaction of 9-anthracenemethanol with 1,1,1-trifluoro-3-chloro-2-propanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid and sodium nitrite to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit fluorescence properties, making it a useful tool for fluorescence microscopy and imaging studies. Additionally, 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has been used as a probe for the detection of metal ions and has been shown to exhibit selective binding to certain metal ions such as copper and zinc.
Eigenschaften
CAS-Nummer |
100482-56-2 |
|---|---|
Produktname |
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one |
Molekularformel |
C19H10F6O |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-anthracen-9-yl-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C19H10F6O/c20-18(21,22)16(19(23,24)25)10-15(26)17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-10H |
InChI-Schlüssel |
PYROREKRSROOQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C=C(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C=C(C(F)(F)F)C(F)(F)F |
Andere CAS-Nummern |
100482-56-2 |
Synonyme |
1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
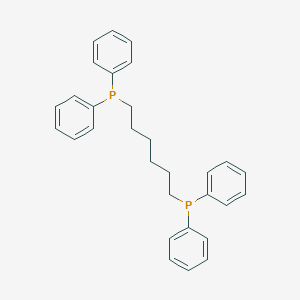
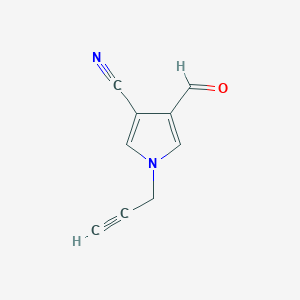
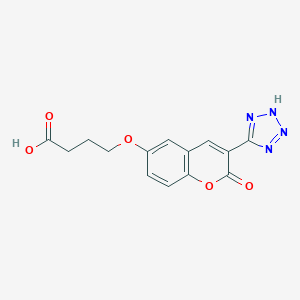
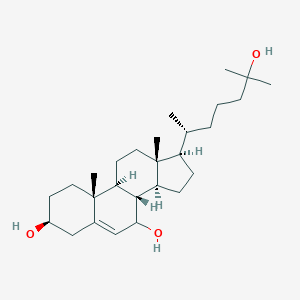
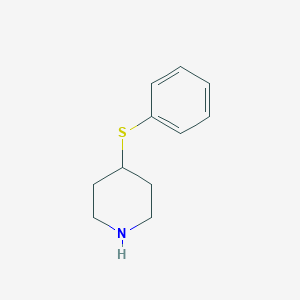
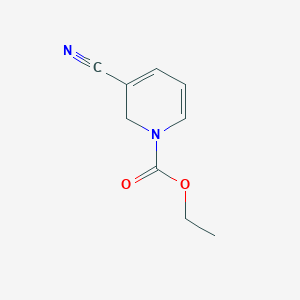
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

